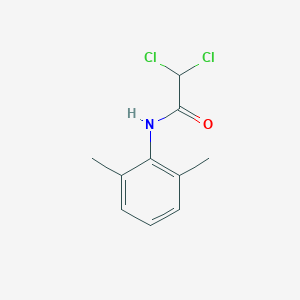

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-6-4-3-5-7(2)8(6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRUDTTYIRXMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284459 | |

| Record name | 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39084-88-3 | |

| Record name | 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039084883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DICHLORO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DICHLORO-N-(2,6-DIMETHYLPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE6Z3K4QJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide

Introduction

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, a halogenated acetamide derivative, is a significant organic compound primarily utilized as a versatile synthetic intermediate and building block in chemical research.[1] Its structure, which features a reactive dichloroacetyl group attached to the nitrogen atom of 2,6-dimethylaniline, provides a platform for extensive chemical modification.[1] This guide offers a comprehensive exploration of its chemical identity, physicochemical properties, a proposed synthetic pathway with detailed protocols, expected spectral characteristics, core reactivity, and essential safety protocols. The information is curated for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for application in synthetic chemistry and materials science.

Chemical Identity and Physicochemical Properties

The foundational attributes of a chemical compound are its identity and physical characteristics. These properties govern its behavior in experimental settings, from solubility in reaction media to its stability under storage.

Table 1: Chemical Identifiers for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | [1][2] |

| CAS Number | 39084-88-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁Cl₂NO | [1][2] |

| Molecular Weight | 232.11 g/mol | [1][2] |

| InChI Key | ZBRUDTTYIRXMSM-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl | [1][2] |

| Synonyms | N-(2,6-Dimethylphenyl)dichloroacetamide, NSC 37288 |[1][2] |

Table 2: Physicochemical Properties of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Physical Form | Solid | --- | [3] |

| Solubility | Data not widely available | Expected to be soluble in many organic solvents but insoluble in water, similar to its mono-chloro analog. | [4][5] |

| Storage Temperature | 2-8°C | Recommended storage in an inert atmosphere. |[1] |

Synthesis and Purification

While specific literature on the synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is sparse, a robust synthetic route can be proposed based on established amide formation reactions. The most logical approach is the N-acylation of 2,6-dimethylaniline with dichloroacetyl chloride.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the primary amine of 2,6-dimethylaniline on the electrophilic carbonyl carbon of dichloroacetyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is incorporated to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: Proposed synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.

Detailed Experimental Protocol (Proposed)

-

Preparation : To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-dimethylaniline (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 1.5 M solution).

-

Base Addition : Add triethylamine (1.1 eq.) to the solution. Cool the flask to 0°C in an ice-water bath.

-

Acylation : Dissolve dichloroacetyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the dichloroacetyl chloride solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Rationale for Protocol Choices

-

Solvent : Dichloromethane is an excellent choice as it is relatively inert and effectively solubilizes the reactants while being easy to remove post-reaction.

-

Base : Triethylamine is a non-nucleophilic organic base that efficiently scavenges the HCl byproduct without competing with the primary amine reactant.

-

Temperature Control : The initial cooling to 0°C is crucial to moderate the highly exothermic acylation reaction, preventing the formation of side products.

-

Aqueous Work-up : The acid wash removes unreacted 2,6-dimethylaniline and the triethylamine hydrochloride salt. The bicarbonate wash neutralizes any remaining acidic species, ensuring the final product is free of acidic impurities.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. While experimental spectra for this specific compound are not widely published, its characteristics can be reliably predicted based on its molecular structure.

Table 3: Predicted Spectral Data Highlights

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - Singlet (~6.0-6.5 ppm) for the proton on the dichloromethyl group (CHCl₂).- Singlet for the amide proton (N-H).- Singlet for the two equivalent methyl groups (CH₃).- Multiplets in the aromatic region for the phenyl ring protons. |

| ¹³C NMR | - Signal for the carbonyl carbon (C=O).- Signal for the dichloromethyl carbon (CHCl₂).- Signals for the aromatic carbons.- Signal for the methyl carbons (CH₃). |

| Infrared (IR) | - N-H stretching band (~3250-3350 cm⁻¹).- C=O (Amide I) stretching band (~1670-1690 cm⁻¹).- N-H bending (Amide II) band (~1510-1550 cm⁻¹).- C-Cl stretching bands (~600-800 cm⁻¹). |

| Mass Spec. (MS) | - A molecular ion peak (M⁺).- A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) in a ratio of approximately 9:6:1. |

Analytical Chromatography Methodology

Purity is best assessed using High-Performance Liquid Chromatography (HPLC). A general reverse-phase method serves as an excellent starting point for analysis.

-

System : HPLC with UV detection.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength determined from the analyte's UV spectrum (typically around 254 nm).

-

Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent like methanol.

Chemical Reactivity and Stability

The chemical behavior of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is primarily dictated by the dichloroacetamide functional group.

Nucleophilic Substitution

The compound's most significant reactivity stems from the two chlorine atoms, which are excellent leaving groups. The carbon atom to which they are attached is highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reactivity makes the compound a valuable precursor for synthesizing more complex molecules.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, 2,2-dichloro-N-(2,6-dimethylphenyl)- [cymitquimica.com]

- 4. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 5. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (CAS No. 39084-88-3). As a significant compound in synthetic chemistry and a known impurity in pharmaceutical manufacturing, a thorough understanding of its molecular characteristics is crucial. This document delineates its chemical identity, structural features, and physicochemical properties. It further explores its synthesis, analytical characterization, and known biological relevance. The guide is intended to serve as a valuable resource for professionals in research and development, providing foundational knowledge and practical insights into this molecule.

Introduction

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is an organic compound featuring a dichloroacetyl group bonded to the nitrogen atom of a 2,6-dimethylaniline moiety.[1] Its chemical structure makes it a valuable intermediate in various synthetic pathways and a subject of interest in medicinal chemistry due to its structural similarity to local anesthetics like lidocaine.[1] In fact, it is often identified as the "Lidocaine Dichloro Impurity".[2] The presence of the dichloroacetamide group offers reactive sites for further chemical modifications, particularly through nucleophilic substitution reactions.[1] This guide aims to provide a detailed exploration of its molecular structure and associated properties, offering a critical knowledge base for its application and analysis.

Chemical and Molecular Identity

A precise understanding of the chemical and molecular identity of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is fundamental for any scientific investigation. The following table summarizes its key identifiers and structural representations.

| Identifier | Value | Source |

| IUPAC Name | 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | [1][3] |

| CAS Number | 39084-88-3 | [1] |

| Molecular Formula | C₁₀H₁₁Cl₂NO | [1][3] |

| Molecular Weight | 232.11 g/mol | [1] |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl | [1][3] |

| InChI | InChI=1S/C10H11Cl2NO/c1-6-4-3-5-7(2)8(6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14) | [3] |

| Synonyms | N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide, NSC 37288, Lidocaine Dichloro Impurity | [1][2][3] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N [label="N", pos="0,0!"]; C1 [label="C", pos="-1,-0.5!"]; O1 [label="O", pos="-1.5, -1.2!"]; C2 [label="C", pos="-1.5,0.5!"]; Cl1 [label="Cl", pos="-2.5,0!"]; Cl2 [label="Cl", pos="-2,1.5!"]; H1[label="H", pos="0.5,0.5!"]; C3 [label="C", pos="1,-0.5!"]; C4 [label="C", pos="2,-0.2!"]; C5 [label="C", pos="2.8,0.5!"]; C6 [label="C", pos="2.5,1.5!"]; C7 [label="C", pos="1.5,1.8!"]; C8 [label="C", pos="0.8,1!"]; C9 [label="C", pos="2.5,-1.2!"]; H_C9_1 [label="H", pos="2.2, -1.8!"]; H_C9_2 [label="H", pos="3.2, -1.0!"]; H_C9_3 [label="H", pos="3.0, -1.8!"]; C10 [label="C", pos="-0.2,1.5!"]; H_C10_1 [label="H", pos="-0.5, 1.0!"]; H_C10_2 [label="H", pos="-0.8, 2.0!"]; H_C10_3 [label="H", pos="0.2, 2.2!"]; H_C5 [label="H", pos="3.6, 0.3!"]; H_C6 [label="H", pos="3.1, 2.0!"]; H_C7 [label="H", pos="1.2, 2.5!"];

// Bonds N -- C1 [label=""]; C1 -- O1 [label="="]; C1 -- C2 [label=""]; C2 -- Cl1 [label=""]; C2 -- Cl2 [label=""]; N -- H1[label=""]; N -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C3 [label=""]; C4 -- C9 [label=""]; C9 -- H_C9_1 [label=""]; C9 -- H_C9_2 [label=""]; C9 -- H_C9_3 [label=""]; C8 -- C10 [label=""]; C10 -- H_C10_1 [label=""]; C10 -- H_C10_2 [label=""]; C10 -- H_C10_3 [label=""]; C5 -- H_C5 [label=""]; C6 -- H_C6 [label=""]; C7 -- H_C7 [label=""];

// Aromatic ring indication aromatic1 [label="", shape=circle, style=dotted, pos="1.8,0.8!", width=1.8]; }

Figure 1: 2D Molecular Structure of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and behavior in biological systems.

| Property | Value | Source |

| Appearance | Solid (predicted) | |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Information not available |

Synthesis and Manufacturing

Proposed Synthesis Workflow:

Figure 2: Proposed synthesis workflow for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.

General Experimental Protocol (Adapted from related syntheses[2]):

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline in an appropriate solvent such as ethyl acetate.

-

Add a base, for instance, sodium carbonate, to the mixture.

-

Cool the mixture using an ice-water bath.

-

Slowly add a solution of dichloroacetyl chloride in the same solvent to the reaction mixture.

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified duration.

-

Upon completion, quench the reaction with water while cooling.

-

The solid product is then collected by filtration, washed, and dried.

Analytical Characterization

The definitive identification and purity assessment of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide relies on various analytical techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): A ¹H NMR spectrum in CDCl₃ (400 MHz) is reported to show peaks at δ 2.25 (s, 6H, Ar–CH₃), 6.95–7.10 (m, 3H, aromatic H), and 8.45 (s, 1H, NH).[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Detailed ¹³C NMR data for the dichloro-compound is not explicitly available in the searched literature. However, analysis of its monochloro analog provides expected regions for the carbon signals.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands at approximately 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch).[1]

-

Mass Spectrometry (MS): While detailed mass spectral data is not available, it is a crucial technique for confirming the molecular weight of the compound.

Crystallographic Data

Biological Activity and Applications

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural resemblance to local anesthetics suggests potential for biological activity.[1]

Mechanism of Action

The precise mechanism of action for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is not well-documented. It is theorized that it could interact with specific enzymes or receptors, leading to various biological effects.[1] Further research is required to elucidate its specific molecular targets and pathways.

Pharmaceutical Relevance

Its most prominent role is as a known impurity in the manufacturing of lidocaine, a widely used local anesthetic and antiarrhythmic drug.[2] As such, its synthesis and characterization are of significant importance for quality control in the pharmaceutical industry. The compound is also utilized in broader chemical research and studies exploring its intrinsic biological activities.[1]

Safety and Handling

According to available safety data, 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is classified as hazardous.

-

Hazard Statements: It is reported to be harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[1] Another source indicates it causes serious eye irritation (H319).[3]

-

Precautionary Measures: Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[1]

-

Storage: The compound should be stored in an inert atmosphere at 2-8°C.[1]

Conclusion

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is a molecule of significant interest due to its role as a synthetic intermediate and a pharmaceutical impurity. This guide has provided a detailed overview of its molecular structure, chemical identity, and physicochemical properties based on available data. While comprehensive experimental data for some analytical aspects are not fully reported in the public domain, this guide synthesizes the current understanding of the molecule. Further research into its biological activity and reaction mechanisms could unveil new applications for this compound beyond its current uses.

References

-

Gowda, B. T., Foro, S., Svoboda, I., Paulus, H., & Fuess, H. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o286. [Link]

-

Lidocaine Dichloro Impurity. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

- Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o286.

-

PubChem. (n.d.). 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Gowda, B. T., Foro, S., Svoboda, I., Paulus, H., & Fuess, H. (2007). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide CAS number 39084-88-3

An In-Depth Technical Guide to 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide (CAS: 39084-88-3): Properties, Synthesis, and Advanced Applications

Abstract

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, identified by CAS number 39084-88-3, is a halogenated aromatic amide of significant interest to the chemical and pharmaceutical sciences.[1] While structurally related to well-known anesthetic precursors, its unique dichloroacetamide moiety imparts distinct reactivity and biological properties.[2] This guide provides a comprehensive technical overview of the compound, intended for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail a representative synthetic protocol with mechanistic justifications, compare analytical characterization techniques, and delve into its multifaceted applications—from its role as a key synthetic intermediate to its function as a tunable electrophile in modern covalent inhibitor design.[2][3] Furthermore, we will contextualize its biological activity within the broader class of dichloroacetamides, known for their role as herbicide safeners, and conclude with essential safety and handling information.[4][5]

Core Chemical Identity and Physicochemical Properties

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is an organic compound featuring a 2,6-dimethylaniline core N-acylated with a dichloroacetyl group.[2] This structure provides a combination of a hydrophobic aromatic ring and a highly reactive electrophilic side chain, which is central to its utility in chemical synthesis.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | [2][6] |

| CAS Number | 39084-88-3 | [2][6][7] |

| Molecular Formula | C₁₀H₁₁Cl₂NO | [2][6][7] |

| Molecular Weight | 232.11 g/mol | [2][7] |

| Synonyms | N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide, NSC 37288 | [2][6] |

| InChI Key | ZBRUDTTYIRXMSM-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl |[2] |

Table 2: Physicochemical Properties

| Property | Value | Rationale & Reference |

|---|---|---|

| Appearance | White to brown crystalline powder or needles (based on related compounds) | The analogous monochloro- compound is described as such; this appearance is typical for small aromatic amides.[8] |

| Solubility | Expected to be soluble in chloroform, methanol; insoluble in water. | The hydrophobic 2,6-dimethylphenyl group reduces aqueous solubility, while the polar amide allows for solubility in organic solvents. This is consistent with data for the related monochloro- compound.[1][8] |

| Storage | Store at 2-8°C in an inert atmosphere. | Recommended to prevent potential hydrolysis of the reactive dichloroacetamide group and ensure long-term stability for experimental consistency.[2] |

Synthesis and Purification

The synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is most commonly achieved via a nucleophilic acyl substitution. This standard amidation reaction is efficient and relies on readily available starting materials.

Principle of Synthesis: Nucleophilic Acyl Substitution

The foundational chemistry involves the reaction of a primary amine, 2,6-dimethylaniline, with an acyl chloride, dichloroacetyl chloride. The nitrogen atom of the 2,6-dimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the dichloroacetyl chloride. The steric hindrance from the two ortho-methyl groups on the aniline ring can slow the reaction rate compared to unhindered anilines, but the reaction proceeds effectively. A weak base is often included to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Detailed Laboratory Protocol

Causality: This protocol is adapted from established methods for the synthesis of related N-acyl anilines.[8][9] The choice of an aprotic solvent like toluene prevents it from competing as a nucleophile. The aqueous workup is designed to remove unreacted starting materials and the HCl byproduct.

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylaniline (1.0 eq.) in anhydrous toluene (approx. 10 mL per gram of aniline).

-

Reagent Addition : Cool the stirred solution to 0-5°C using an ice bath. Slowly add dichloroacetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes. Rationale: The reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes side-product formation.

-

Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching & Workup : Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution (NaHCO₃). Rationale: The weak base neutralizes the HCl byproduct and any unreacted dichloroacetyl chloride.

-

Extraction : Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and finally, brine. Rationale: This sequence ensures the removal of all aqueous-soluble impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure product.

Visualization: Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Analytical Characterization

Robust analytical methods are crucial for verifying the purity and identity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique for quantitative analysis due to its high resolution and sensitivity.

Table 3: Comparison of Analytical Methods Data adapted from methodologies for the structurally similar 2-chloro-N-(2,6-dimethylphenyl)acetamide.[10]

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |

|---|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[10] | Measurement of light absorption by the analyte in a solution.[10] |

| Suitability | Excellent for purity determination and quantification. | Suitable for volatile impurities; may require derivatization.[10] | Best for simple quantification in a pure solution, lacks specificity. |

| Linearity Range | ~0.1 - 100 µg/mL | ~0.1 - 50 µg/mL | ~1 - 50 µg/mL |

| Limit of Detection | ~0.02 µg/mL | ~0.05 µg/mL | ~0.5 µg/mL |

| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |

Standard HPLC Protocol

Causality: A reverse-phase C18 column is chosen for its versatility in separating moderately non-polar compounds like this one. Acetonitrile and water are common mobile phases, and UV detection is effective due to the compound's aromatic ring, which provides a strong chromophore.[8]

-

Instrumentation : HPLC system equipped with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak separation.

-

Flow Rate : 1.0 mL/min.[10]

-

Detection : UV detection at a wavelength of approximately 254 nm.[10]

-

Standard Preparation : Prepare a stock solution (e.g., 1 mg/mL) of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[10]

-

Analysis : Inject 10 µL of the sample and standards. Identify the analyte peak by comparing its retention time to the standard and quantify using the generated calibration curve.

Applications in Research and Development

The utility of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide spans several scientific domains, primarily as a versatile synthetic intermediate and as a member of a class of compounds with notable biological activity.

Intermediate in Pharmaceutical Synthesis

The compound serves as a valuable building block for constructing more complex molecules.[2] It is a known intermediate in some synthetic routes to Ranolazine, an antianginal medication.[7][11] In these pathways, the dichloroacetamide group can be displaced or transformed in subsequent synthetic steps.

Caption: Role as a key intermediate in pharmaceutical synthesis.

Probing Biological Systems: The Dichloroacetamide Warhead

Recent advances in drug discovery have highlighted the utility of dihaloacetamides as tunable electrophiles for targeted covalent inhibitors (TCIs).[3] TCIs form a stable bond with a specific amino acid residue, often a cysteine, on a target protein, leading to potent and prolonged inhibition.

-

Mechanism of Action : The dichloroacetamide moiety functions as a "warhead." The carbon atom bonded to the two chlorine atoms is highly electrophilic. It can react with nucleophilic residues on a protein surface, most notably the thiol group (-SH) of cysteine.[3] This forms a reversible covalent adduct. The reactivity can be tuned based on the halogen combination and the amine scaffold, making it a versatile tool for inhibitor design.[3] This approach has been successfully used to target noncatalytic cysteines in cancer-related proteins like KRAS.[3]

Caption: Mechanism of reversible covalent targeting of cysteine by a dichloroacetamide warhead.

Broader Biological Activity: Herbicide Safeners

The dichloroacetamide chemical class has a well-established application in agriculture as herbicide safeners.[5] Safeners are compounds added to herbicide formulations to protect crops from herbicide-induced injury without reducing efficacy against target weeds.[5]

-

Mode of Action : Dichloroacetamides act by enhancing the plant's natural detoxification pathways. They have been shown to increase the levels of glutathione (GSH) and the activity of glutathione S-transferase (GST) enzymes in crops like corn.[4] GSTs catalyze the conjugation of glutathione to electrophilic herbicides, rendering them non-toxic and facilitating their sequestration. This targeted upregulation of a detoxification system in the crop plant is a key mechanism of selectivity.[4]

Safety, Handling, and Toxicology

Proper handling of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is essential due to its hazardous properties.

Table 4: GHS Hazard Information

| Hazard Class | GHS Code | Description | Reference |

|---|---|---|---|

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |[6] |

Note: There is a discrepancy in reported GHS classifications between sources, with some indicating severe skin burns (H314) and others serious eye irritation (H319). It is prudent to handle the compound as capable of causing severe skin and eye damage.

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling : Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).[2]

From an environmental perspective, the broader class of dichloroacetamide safeners are considered contaminants of emerging concern due to their widespread use and biological activity.[5] Studies have suggested they can transform in the environment, sometimes into products with increased bioactivity.[5]

Conclusion

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (CAS 39084-88-3) is more than a simple chemical intermediate. Its defined physicochemical properties and straightforward synthesis make it an accessible building block for complex targets like Ranolazine. More significantly, the reactivity of its dichloroacetamide group positions it as a valuable tool in modern chemical biology and drug discovery, particularly in the design of targeted covalent inhibitors. Understanding its dual roles—as a structural scaffold in synthesis and a functional warhead in biological systems—allows researchers to fully leverage its potential in both pharmaceutical and academic research settings.

References

-

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665 - PubChem. [Link]

-

Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography - MDPI. [Link]

-

Dichloroacetamide antidotes for thiocarbamate herbicides: mode of action - PubMed. [Link]

-

Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines - ACS Publications. [Link]

-

Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com. [Link]

-

Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. [Link]

-

2-Chloro-n-(2,6-dimethylphenyl)acetamide (CAS No: 1131-01-7) - apicule. [Link]

-

2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem. [Link]

-

Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients - ACS Publications. [Link]

Sources

- 1. CAS 39084-88-3: 2,2-dichloro-N-(2,6-dimethylphenyl)acetami… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dichloroacetamide antidotes for thiocarbamate herbicides: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. IMp. A (EP): (RS)-2-Chloro-N-(2-Methylphenyl)-PropanaMide | 39084-88-3 [chemicalbook.com]

physical and chemical properties of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide

An In-depth Technical Guide to 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety considerations for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, a key chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is an organic compound featuring a dichloroacetyl group attached to the nitrogen of a 2,6-dimethylaniline moiety.[1] This structure makes it a valuable building block in various chemical syntheses.[1]

-

IUPAC Name : 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide[2]

-

CAS Number : 39084-88-3[2]

-

Synonyms : N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide[2]

Structural Representation

The molecular structure is defined by the following identifiers:

-

InChI : InChI=1S/C10H11Cl2NO/c1-6-4-3-5-7(2)8(6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14)[2]

Caption: Chemical structure of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.

Physical Properties

The physical characteristics of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 232.10 g/mol | [2] |

| Appearance | Beige needles or crystalline powder | [3][4] |

| Melting Point | 150-151 °C | [3][4] |

| Boiling Point | 316.8 ± 30.0 °C (Predicted) | [3] |

| Solubility | Soluble in Chloroform and Methanol. Insoluble in water. | [3][4] |

The insolubility of this compound in water is a key factor in its environmental profile, suggesting it is not likely to be mobile in soil.[5]

Chemical Properties and Reactivity

Stability and Reactivity

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is stable under recommended storage conditions.[5][6] The dichloroacetamide moiety is a key reactive site, susceptible to nucleophilic substitution reactions.[1]

Hazardous Reactions and Decomposition

-

Conditions to Avoid : Incompatible products, excess heat, dust formation, and exposure to moisture should be avoided.[5][6]

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases can react with this compound.[5][6]

-

Hazardous Decomposition Products : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][6]

-

Hazardous Polymerization : Hazardous polymerization does not occur.[5][6]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectrum available | [3] |

| Infrared (IR) | Conforms to structure | [3] |

| Mass Spectrometry (MS) | Spectrum available | [3] |

Synthesis and Experimental Protocols

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is a crucial intermediate in the synthesis of various pharmaceuticals.[3] A common synthetic route involves the reaction of 2,6-dimethylaniline (also known as 2,6-xylidine) with chloroacetyl chloride.

Synthesis Workflow

Caption: General workflow for the synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.

Detailed Synthesis Protocol

The following protocol is adapted from a documented synthesis procedure.[7]

-

Dissolution : Dissolve 182 g of 2,6-xylidine in 4 L of 1,2-dichloroethylene.

-

Addition of Base : Add 1.6 L of a 1N sodium hydroxide aqueous solution to the mixture and stir.

-

Addition of Acylating Agent : Add 203 g of chloroacetyl chloride dropwise over 1.5 hours, maintaining an internal temperature between 20 and 35°C.

-

Reaction : Stir the mixture at this temperature for an additional 1.5 hours.

-

Work-up :

-

Separate the two layers of the reaction mixture.

-

Concentrate the organic layer under reduced pressure.

-

Collect the resulting precipitate by filtration.

-

Dry the precipitate under reduced pressure to obtain the final product.

-

This method has been reported to yield approximately 282 g (95%) of the title compound.[7]

Safety and Handling

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification

-

Signal Word : Danger[1]

-

Hazard Statements :

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[8]

-

Skin Protection : Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[8]

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

First Aid Measures

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[5]

-

If Swallowed : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

Storage and Disposal

-

Storage : Store in a well-ventilated place. Keep the container tightly closed.[5] Recommended storage is in an inert atmosphere at 2-8°C.[1]

-

Disposal : Dispose of contents/container to an approved waste disposal plant.[5][6]

Applications and Relevance

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide serves as a valuable synthetic intermediate in the chemical and pharmaceutical industries.[1] Its structural similarity to local anesthetics and anti-arrhythmic agents makes it a relevant compound in drug discovery and development.[1] It is also used as an intermediate in the synthesis of other complex molecules.[1]

References

-

PubChem. (n.d.). 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. prepchem.com [prepchem.com]

- 8. biosynth.com [biosynth.com]

A Comprehensive Technical Guide to 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (CAS: 39084-88-3)

Abstract

This technical guide provides an in-depth analysis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, a significant organic compound utilized primarily as a synthetic intermediate in pharmaceutical and chemical research. The document delineates its chemical identity, including its IUPAC name, synonyms, and structural features. Key physicochemical properties are systematically tabulated for ease of reference. The guide further explores its synthesis, inherent reactivity, and principal applications, with a particular focus on its role as a versatile building block for more complex molecules. A detailed protocol for the synthesis of a closely related structural analog is provided to illustrate the fundamental chemistry involved, alongside essential safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of this compound for laboratory and industrial applications.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational to all scientific research and development. This section provides the authoritative nomenclature and structural representation of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.

IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide .[1][2]

Synonyms and Common Identifiers

In literature and commercial catalogs, this compound may be referred to by several alternative names and identifiers. Recognizing these is crucial for comprehensive literature searches and material sourcing.

-

N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide[2]

-

NSC 37288[1]

-

Acetamide, 2,2-dichloro-N-(2,6-dimethylphenyl)-[3]

It is important to distinguish this compound from structurally related molecules, such as Lidocaine impurities. For instance, Lidocaine EP Impurity H is the mono-chlorinated analog, 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[4][5]

Chemical Structure

The molecular structure consists of a 2,6-dimethylaniline moiety connected via a nitrogen atom to a dichloroacetyl group.[1] This structure is a key determinant of its chemical reactivity and utility as a synthetic precursor.

Caption: Molecular Structure of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental design. The key properties of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁Cl₂NO | [1][2] |

| Molecular Weight | 232.11 g/mol | [1][2] |

| CAS Registry Number | 39084-88-3 | [1][2] |

| Appearance | White Solid | |

| InChI Key | ZBRUDTTYIRXMSM-UHFFFAOYSA-N | [1] |

| SMILES | Cc1cccc(C)c1NC(=O)C(Cl)Cl | [1] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [1] |

Synthesis and Reactivity

Understanding the synthesis and chemical behavior of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is essential for its effective use as a synthetic intermediate.

General Synthesis Pathway

The compound is typically synthesized via a nucleophilic acyl substitution reaction. The process involves the acylation of 2,6-dimethylaniline with a suitable dichloroacetylating agent, most commonly dichloroacetyl chloride. The reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: N-acylation of 2,6-dimethylaniline to yield the target compound.

Key Reactivity Insights

The chemical utility of this molecule is dominated by the reactivity of the dichloroacetamide moiety.[1] The two chlorine atoms are effective leaving groups, making the alpha-carbon susceptible to nucleophilic substitution reactions. This feature allows for the subsequent introduction of various functional groups, positioning the compound as a valuable building block for synthesizing more complex target molecules.[1]

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate in multi-step synthetic processes.

Role as a Synthetic Intermediate

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide serves as a key precursor in the synthesis of diverse organic molecules.[1] Its structure is particularly relevant in the construction of compounds for pharmaceutical research, where the 2,6-dimethylphenylacetamide core is a common feature in certain classes of biologically active agents, such as local anesthetics.[1] Researchers utilize this compound in methodological studies to develop novel synthetic routes and explore reaction mechanisms.[1]

Significance as a Pharmaceutical Impurity

In the synthesis of active pharmaceutical ingredients (APIs), related chlorinated acetanilides can sometimes be formed as impurities.[1] Therefore, 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide can be used as a reference standard for the development and validation of analytical methods designed to detect and quantify such process-related impurities, ensuring the purity and safety of final drug products.

Experimental Protocols

The following sections provide standardized procedures for the synthesis of a related compound to demonstrate the core chemistry, as well as essential safety protocols for handling the target compound.

Exemplary Synthesis of a Structural Analog: 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Objective: To synthesize 2-Chloro-N-(2,6-dimethylphenyl)acetamide from 2,6-dimethylaniline (also known as 2,6-xylidine).[6]

Materials:

-

2,6-Xylidine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)[7]

-

1,2-Dichloroethylene (solvent)[6]

-

1N Sodium hydroxide (NaOH) aqueous solution[6]

-

Glacial acetic acid[7]

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Step-by-Step Methodology:

-

Reactant Solubilization: Dissolve 2,6-xylidine (e.g., 182 g) in a suitable organic solvent like 1,2-dichloroethylene (e.g., 4 L) or glacial acetic acid within a reaction vessel equipped with a stirrer.[6][7]

-

Causality: The solvent is chosen to dissolve the starting aniline and remain inert under the reaction conditions. Acetic acid can also act as a solvent and catalyst.

-

-

Temperature Control: Cool the solution to approximately 10-20°C using an ice bath.[6][7]

-

Causality: The acylation reaction is exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and ensure safety.

-

-

Addition of Acylating Agent: While stirring vigorously, slowly add chloroacetyl chloride (e.g., 203 g) dropwise to the solution over a period of 1 to 1.5 hours.[6][7] Maintain the internal temperature between 20 and 35°C.[6]

-

Causality: Dropwise addition prevents a rapid temperature spike. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.

-

-

Reaction and Precipitation: Continue stirring the mixture at the controlled temperature for an additional 1.5 hours.[6] A precipitate of the product, 2-chloro-N-(2,6-dimethylphenyl)acetamide, will form as the reaction proceeds.[7]

-

Work-up and Isolation:

-

Product Collection: Collect the solid product by vacuum filtration using a Büchner funnel.[6][7] Wash the solid with cold water to remove residual acid and salts.

-

Drying: Dry the collected product under reduced pressure to obtain the final, purified compound.[6]

Safety and Handling Protocol

Objective: To outline the necessary precautions for the safe handling of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust.

-

Dispensing: When weighing or transferring the solid material, avoid generating dust. Use appropriate tools and techniques for handling powders.

-

Spill Response: In case of a spill, cordon off the area. For small spills, gently sweep up the solid material, avoiding dust creation, and place it in a sealed container for hazardous waste disposal. Do not use water for cleanup unless specified by safety data sheets.

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. Seek medical attention as the compound may cause severe skin burns.[1]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

-

-

Storage and Disposal: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1] Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Safety and Hazard Information

This compound is classified as hazardous. The following table summarizes its GHS classification based on aggregated data.

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage | [1] |

| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation | [2] |

Note: Discrepancies in hazard statements (H314 vs. H319) exist across different data aggregators. A conservative approach, treating the substance as capable of causing severe damage (H314), is recommended until definitive data is available.

Conclusion

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is a well-defined chemical entity with significant value as a synthetic intermediate in research and development. Its utility is derived from the reactive dichloroacetamide functional group, which allows for further chemical modifications. While it is a valuable tool for chemists, its hazardous nature necessitates strict adherence to safety and handling protocols. This guide provides the core technical information required by scientists to effectively and safely utilize this compound in their work.

References

-

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

-

N-Nitroso Lidocaine EP Impurity D | CAS 3033377-17-9. Veeprho. [Link]

-

Lidocaine EP Impurity D | 7729-94-4. SynZeal. [Link]

-

Lidocaine EP Impurity D | 7728-40-7. Venkatasai Life Sciences. [Link]

-

Lidocaine Impurities. SynZeal. [Link]

-

N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide. Nia Innovation. [Link]

-

2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798. PubChem, National Center for Biotechnology Information. [Link]

-

Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com. [Link]

-

2-(2,4-Dichloro-phenyl)-N-(2,6-dimethyl-phenyl)-2-piperidin-1-yl-acetamide. PubChem, National Center for Biotechnology Information. [Link]

-

2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. PubChem, National Center for Biotechnology Information. [Link]

-

2-Chloro-N-(chloromethyl)-N-(2,6-dimethylphenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

-

2-chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7. SynThink Research Chemicals. [Link]

-

2-Chloro-n-(2,6-dimethylphenyl)acetamide (CAS No: 1131-01-7). apicule. [Link]

-

2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7. Pharmaffiliates. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, 2,2-dichloro-N-(2,6-dimethylphenyl)- [cymitquimica.com]

- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, with the CAS number 39084-88-3, is a dichloroacetamide derivative of 2,6-dimethylaniline.[1] While primarily cataloged as a synthetic intermediate in the production of pharmaceuticals, such as the anesthetic lidocaine, its structural motifs suggest a potential for broader biological activities.[1][2] This technical guide provides a comprehensive analysis of the known and inferred biological activities of this compound, drawing upon data from structurally related molecules to illuminate its potential applications in herbicidal, antifungal, and antibacterial contexts. This document aims to serve as a foundational resource for researchers exploring the therapeutic and agrochemical potential of this and similar chloroacetamide compounds.

Chemical Profile and Synthetic Utility

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (C₁₀H₁₁Cl₂NO) is a white solid with a molecular weight of 232.11 g/mol . Its structure features a dichloroacetyl group attached to a 2,6-dimethylphenyl ring, a combination that imparts significant chemical reactivity. This compound is a key building block in organic synthesis, valued for the electrophilic nature of the carbon bearing the two chlorine atoms, making it susceptible to nucleophilic substitution reactions.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Cl₂NO | [2] |

| Molecular Weight | 232.10 g/mol | [2] |

| CAS Number | 39084-88-3 | [2] |

| Appearance | White Solid | |

| IUPAC Name | 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | [2] |

Potential Biological Activities: An Inferential Analysis

Direct biological assays on 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide are not extensively reported in public literature. However, by examining the biological activities of structurally analogous compounds, we can infer its potential applications and mechanisms of action. This approach is a cornerstone of medicinal and agricultural chemistry, where structure-activity relationships (SAR) guide the discovery and development of new agents.

Herbicidal Potential: Insights from Diethatyl-ethyl

A structurally related compound, Diethatyl-ethyl, is a now-obsolete selective pre-emergence herbicide. Its mode of action is the inhibition of very-long-chain fatty acid synthesis, a crucial process for plant cell membrane integrity and growth. This inhibition disrupts cell division in germinating seedlings and hinders lateral root formation, ultimately leading to weed death.

Given the shared chloroacetamide moiety, it is plausible that 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide could exhibit similar herbicidal properties. The dichloro substitution may alter its potency and selectivity compared to the monochlorinated Diethatyl-ethyl.

Experimental Protocol: Primary Herbicidal Screening (Pre-emergence)

-

Preparation of Test Compound: Dissolve 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide in a suitable solvent (e.g., acetone) to create a stock solution. Prepare serial dilutions to achieve a range of application rates (e.g., 0.1, 0.5, 1.0, 2.0 kg/ha ).

-

Planting: Sow seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds in pots filled with a standardized soil mix.

-

Application: Immediately after sowing, apply the test solutions evenly to the soil surface of the pots using a laboratory sprayer. Include a solvent-only control and a positive control (e.g., a commercial herbicide with a similar mode of action).

-

Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity for 14-21 days.

-

Assessment: Evaluate the percentage of weed emergence and the visual injury to any emerged seedlings (e.g., stunting, chlorosis, necrosis) compared to the controls.

-

Data Analysis: Calculate the GR₅₀ (the concentration required to reduce plant growth by 50%) to quantify the herbicidal activity.

Antifungal Activity: Parallels with Chloro-N-phenylacetamides

Research into 2-chloro-N-phenylacetamide has demonstrated its antifungal activity against clinically relevant pathogens such as Candida albicans, Candida parapsilosis, and Aspergillus niger.[3][4] Notably, its mechanism of action does not appear to involve binding to ergosterol, a common target for azole antifungals, nor does it seem to cause significant damage to the fungal cell wall.[3] This suggests a potentially novel mechanism of action that could be valuable in combating drug-resistant fungal strains.

| Organism | MIC (µg/mL) of 2-chloro-N-phenylacetamide | MFC (µg/mL) of 2-chloro-N-phenylacetamide | Source |

| Candida albicans | 128-256 | 512-1024 | [3] |

| Candida parapsilosis | 128-256 | 512-1024 | [3] |

| Aspergillus niger | 32-256 | 64-1024 | [4] |

The presence of the dichloroacetyl group in 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide may enhance its antifungal potency. The increased electrophilicity of the α-carbon could facilitate covalent interactions with fungal enzymes or proteins, leading to greater inhibition of fungal growth.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)

-

Fungal Strain Preparation: Culture the desired fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in RPMI-1640 medium.

-

Compound Preparation: Prepare a 2-fold serial dilution of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

-

MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), subculture aliquots from wells showing no growth onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates after incubation.

Antibacterial Activity: Lessons from a Chloramphenicol Analogue

A derivative of chloramphenicol, N-phenyl-2,2-dichloroacetamide, has demonstrated antibacterial activity, particularly against Staphylococcus aureus.[5] This suggests that the dichloroacetamide functional group can be a pharmacophore for antibacterial action. The mechanism of action for this class of compounds may involve the inhibition of protein synthesis, similar to chloramphenicol, although this requires further investigation. The presence of the dichloroacetyl moiety is critical for this activity.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

-

Bacterial Strain Preparation: Grow the target bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Compound Preparation: Prepare a 2-fold serial dilution of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide in a 96-well microtiter plate using Mueller-Hinton Broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control and a sterility control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Toxicological Profile and Safety Considerations

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Future Directions and Conclusion

While 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is primarily utilized as a synthetic intermediate, the biological activities of its structural analogues strongly suggest a potential for herbicidal, antifungal, and antibacterial applications. The data presented in this guide, derived from related compounds, provides a compelling rationale for the direct biological evaluation of this molecule.

Future research should focus on:

-

Direct Biological Screening: Conducting the herbicidal, antifungal, and antibacterial assays outlined in this guide to determine the intrinsic activity of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.

-

Mechanism of Action Studies: If activity is confirmed, elucidating the specific molecular targets and pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency and selectivity.

References

-

PubChem. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. [Link]

-

Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]

-

Nia Innovation. N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide. [Link]

-

AERU. Diethatyl-ethyl (Ref: BAY NNT 6867). [Link]

-

Purdue University. Herbicide Mode-Of-Action Summary. [Link]

-

Lima, M. C. A., et al. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N -phenylacetamide. Drug and Chemical Toxicology, 46(1), 224-231. [Link]

-

Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

-

Al Khatib, A., et al. (2023). Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. Therapeutic Delivery, 14(3), 159-174. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 4. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Solubility Landscape

In the realm of pharmaceutical development and synthetic chemistry, a thorough understanding of a compound's solubility is not merely academic—it is a cornerstone of process optimization, formulation design, and analytical method development. 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, a molecule characterized by its dichloroacetyl group attached to a 2,6-dimethylaniline moiety, serves as a valuable synthetic intermediate.[1] Its journey from a laboratory reagent to a component in a complex synthesis is fundamentally governed by its interaction with various solvent environments.

This guide addresses the critical topic of the solubility of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. A comprehensive review of publicly available scientific literature and chemical databases reveals a conspicuous absence of specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures). This document, therefore, transitions from a simple data repository to a foundational guide. It is designed to empower researchers by providing the theoretical framework, detailed experimental protocols, and predictive insights necessary to independently determine and understand the solubility profile of this compound. We will delve into the causality behind solvent selection, provide a self-validating experimental protocol for thermodynamic solubility determination, and explore computational models that offer predictive power in the absence of empirical data.

Theoretical Underpinnings of Solubility: A Predictive Framework

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point. A more rigorous analysis requires consideration of the solute's physicochemical properties and its potential intermolecular interactions with the solvent.

Physicochemical Profile of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide

A molecule's structure dictates its solubility characteristics. The key features of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide are detailed below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Cl₂NO | [2] |

| Molecular Weight | 232.11 g/mol | [1] |

| IUPAC Name | 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | [2] |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl | [1] |

| Appearance | Solid | [3] |

The structure reveals a combination of hydrophobic and polar characteristics. The 2,6-dimethylphenyl ring is nonpolar and will favor interactions with hydrophobic or lipophilic solvents through van der Waals forces.[4] Conversely, the acetamide group (-NH-C=O) and the two chlorine atoms introduce polarity and the capacity for dipole-dipole interactions and hydrogen bonding (the amide nitrogen as a hydrogen bond donor and the oxygen as an acceptor). This dual nature suggests that its solubility will be highly dependent on the specific balance of polarity, hydrogen bonding capability, and dispersion forces of the chosen organic solvent.

Solvent Selection Logic

Based on the molecular structure, we can logically categorize and prioritize solvents for experimental testing. The goal is to match the intermolecular interaction potential of the solute with that of the solvent.

Caption: Logical workflow for solvent selection based on solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group, which is often a dominant factor in solubility. They are expected to be effective solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): These solvents possess significant dipole moments that can interact with the polar C-Cl and C=O bonds. They are also likely to be good solvents.

-

Apolar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the hydrophobic dimethylphenyl ring. While some solubility is expected, it may be lower compared to polar options unless the hydrophobic character of the solute is dominant.

Experimental Determination of Thermodynamic Solubility

In the absence of published data, the "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility.[5] This method ensures that an equilibrium is established between the undissolved solid and the saturated solution, providing a true measure of solubility under specific conditions.[6]

Core Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is genuinely reached.

Materials & Equipment:

-

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide (high purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Screw-capped vials (e.g., 4 mL or 20 mL glass vials)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Validated quantitative analytical method (e.g., HPLC-UV, see Section 2.2)

-

Volumetric flasks, pipettes, and syringes

Step-by-Step Methodology:

-

Preparation of Slurries:

-

Add an excess amount of solid 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide to a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[7] A starting point is ~50-100 mg of solid.

-

Add a precise, known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C / 298.15 K).

-

Agitate the samples at a constant speed sufficient to keep the solid suspended.

-

To ensure equilibrium is reached, a time-course study is essential. Sample the solutions at multiple time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute plateaus and does not significantly change between two consecutive time points (e.g., <5% difference between 48 and 72 hours).[5][7]

-

-

Sample Collection and Preparation:

-

Once equilibrium is confirmed, stop agitation and allow the vials to stand undisturbed at the experimental temperature for at least 1-2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove all undissolved microparticles.[7]

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the validated analytical method. A precise dilution factor is required for accurate back-calculation.

-

-

Quantification and Data Analysis:

-

Analyze the diluted samples using a validated analytical method (see Protocol 2.2) to determine the concentration (C) in mg/mL or g/L.

-

Calculate the solubility (S) using the formula: S = C × Dilution Factor

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility and allow for statistical analysis.[5]

-

Caption: Experimental workflow for the equilibrium shake-flask solubility determination.

Analytical Protocol: Quantification by HPLC-UV

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the dissolved solute. The following provides a starting point for method development. A similar compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, has been successfully analyzed via reverse-phase HPLC.[8]

Instrumentation:

-

HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Starting Point):

-